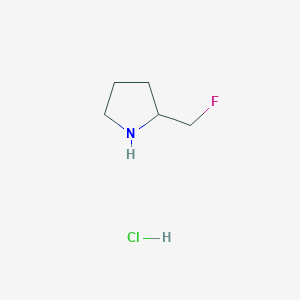

![molecular formula C18H20ClN5O2S2 B2527349 1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034348-09-7](/img/structure/B2527349.png)

1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

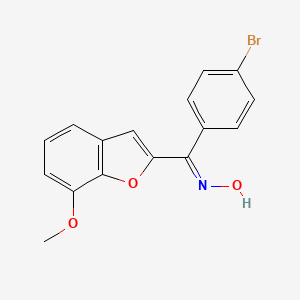

The compound “1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also includes a thiophene ring, which is a sulfur-containing heterocycle . The compound has a molecular weight of 266.77 .

Molecular Structure Analysis

The InChI code for the compound is1S/C8H11ClN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2 . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and tautomeric states. Physical and Chemical Properties Analysis

The compound has a melting point of 128-129 degrees Celsius . Its molecular weight is 266.77 . The compound’s other physical and chemical properties, such as its solubility or stability, are not specified in the search results.Scientific Research Applications

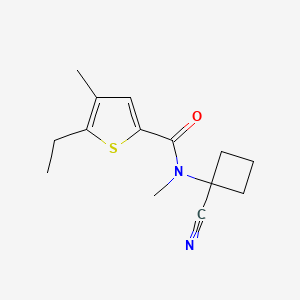

Synthesis and Medicinal Chemistry

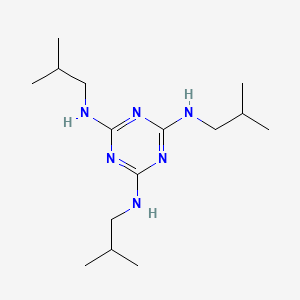

Piperazine and indazole derivatives are pivotal in medicinal chemistry due to their versatile biological activities. Research demonstrates the efficient synthesis of these compounds, which are characterized by spectral analysis and evaluated for their therapeutic potential (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019). This highlights the importance of synthetic methodologies for developing new compounds with potential pharmacological applications.

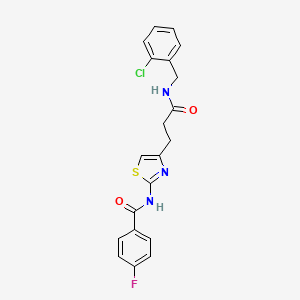

Antimicrobial Activities

Compounds bearing the piperazine moiety have been synthesized and assessed for their antimicrobial properties. Some novel derivatives have shown good to moderate activities against various microorganisms, emphasizing the role of these compounds in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, et al., 2007).

Catalytic Applications and Ring Expansions

Research on Rh-catalyzed ring expansions of aziridines to dehydropiperazines presents a novel approach to introduce stereochemical complexity into piperazine rings, which are common in pharmaceuticals and natural products (Hillary J Dequina, Josephine Eshon, William T. Raskopf, et al., 2020). This technique offers new pathways for the synthesis of structurally complex and potentially bioactive piperazines.

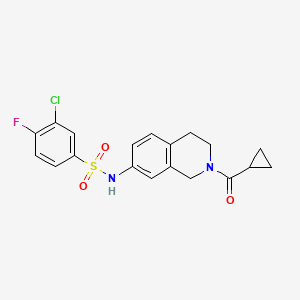

Antiproliferative Agents

The design and synthesis of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety have shown promising antiproliferative activity against various cancer cell lines. This suggests that such compounds could serve as lead compounds for developing novel antitumor agents (Dongjun Fu, Ying-Chao Liu, Jia-Jia Yang, et al., 2017).

Enzyme Inhibition

Piperazine derivatives have been investigated for their potential as enzyme inhibitors, with certain compounds displaying significant activity. This research underscores the potential of piperazine-based compounds in therapeutic applications targeting specific enzymes (Sunil N Darandale, Nayeem A Mulla, Dattatraya N Pansare, et al., 2013).

Properties

IUPAC Name |

1-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O2S2/c19-15-5-6-16(27-15)28(25,26)23-11-9-22(10-12-23)18-17-13-3-1-2-4-14(13)21-24(17)8-7-20-18/h5-8H,1-4,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPYASGFFSNBGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)C5=CC=C(S5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2527268.png)

![4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2527270.png)

![5-bromo-2-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2527276.png)

![1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea](/img/structure/B2527277.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2527279.png)

![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2527283.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2527285.png)

![1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2527289.png)